molecular formula C18H35KO2 B1459247 Potassium octadecanoate-2,2-D2 CAS No. 352438-86-9

Potassium octadecanoate-2,2-D2

Cat. No. B1459247
M. Wt: 324.6 g/mol
InChI Key: ANBFRLKBEIFNQU-LDSOZFSUSA-M
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Patent
US04499288

Procedure details

Aluminum tripelargonate, obtained by reacting 0.5 mole aluminum isopropoxide and 1.5 mole pelargonic acid at 120° C., was combined with an equimolar amount, based on aluminum, of potassium stearate and the resulting mixed metal catalyst (1.7 weight percent) charged to a reactor with 76 grams poly(ethylene brassylate). The depolymerization was conducted in the usual manner. Ethylene brassylate was obtained at a rate of 42 mls/hour and yield of 89.3 percent.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
poly(ethylene brassylate)
Quantity
76 g
Type
reactant
Reaction Step Four
Yield
89.3%

Identifiers

REACTION_CXSMILES
C[CH:2]([CH3:4])[O-:3].[Al+3].C[CH:7]([CH3:9])[O-:8].CC(C)[O-].C(O)(=O)CCCCCCCC.[C:25]([O-:44])(=[O:43])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35]CCCCCCC.[K+]>>[C:2]1(=[O:3])[O:8][CH2:7][CH2:9][O:44][C:25](=[O:43])[CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:4]1 |f:0.1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.5 mol
Type
reactant
Smiles
CC([O-])C.[Al+3].CC([O-])C.CC([O-])C
Step Two
Name
Quantity
1.5 mol
Type
reactant
Smiles
C(CCCCCCCC)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[K+]
Step Four
Name
poly(ethylene brassylate)
Quantity
76 g
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 120° C.
ADDITION
Type
ADDITION
Details
the resulting mixed metal catalyst (1.7 weight percent)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCCCCC(=O)OCCO1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.